Phomalone

Description

Structure

3D Structure

Properties

IUPAC Name |

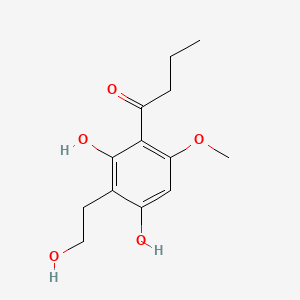

1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-3-4-9(15)12-11(18-2)7-10(16)8(5-6-14)13(12)17/h7,14,16-17H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBQWWHUOMDVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C(=C1O)CCO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166722 | |

| Record name | Phomalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-89-5 | |

| Record name | Phomalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeographical Distribution of Phomalone

Fungal Phylogeny and Associated Host Organisms

The production of phomalone is linked to specific fungal lineages, predominantly within the Ascomycota phylum, which is a dominant fungal group in various ecosystems, including terrestrial, freshwater, and marine environments. nih.govmdpi.com These fungi often engage in diverse ecological associations with host organisms.

Terrestrial Fungal Isolates and Their Ecological Associations

Terrestrial fungi are a significant source of this compound. Notably, Phoma etheridgei, a fungus isolated from black galls of Canadian aspen trees (Populus tremuloides), has been identified as a producer of this compound. researchgate.netcdnsciencepub.comcdnsciencepub.com This fungus exhibits antagonism towards the aspen decay fungus Phellinus tremulae, suggesting a role for this compound in mediating fungal interactions within this terrestrial ecosystem. researchgate.netcdnsciencepub.com

Another terrestrial association involves Phoma sp. isolated as an endophyte from the Chinese medicinal plant Arisaema erubescens. While this specific isolate produced an α-tetralone derivative with antifungal activities, it underscores the potential for Phoma species in terrestrial plants to produce related bioactive compounds like this compound. researchgate.net Furthermore, Phoma species are widespread in soil and on various dead or living plant material, acting as important phytopathogens and also found on wood products, paper, textiles, and certain foods. inspq.qc.ca Endophytic fungi, which live within plant tissues, are known to produce a diverse range of secondary metabolites that can help the host plant defend against pathogens and herbivores. nih.gov

Research has also shown that a Phoma sp. isolated as an endophyte from finger millet (an ancient, disease-tolerant crop) produces antifungal compounds, although this compound itself was not among those specifically listed in that study. researchgate.net This highlights the potential for exploring endophytes of resilient terrestrial plants for novel natural products.

Table 1: Terrestrial Fungal Sources and Associated Hosts of this compound (and related compounds)

| Fungal Species | Associated Host/Environment | Compound Produced | Reference |

| Phoma etheridgei | Black galls of Canadian aspen trees (Populus tremuloides) | This compound, Deoxythis compound, and other derivatives | researchgate.netcdnsciencepub.com |

| Phoma sp. | Endophyte of Arisaema erubescens | α-tetralone derivative (related to this compound) | researchgate.net |

| Phoma sp. | Endophyte of finger millet | Antifungal compounds (not specifically this compound listed) | researchgate.net |

Endolichenic Fungal Symbionts as this compound Producers

Endolichenic fungi (ELF), which reside within the thallus of lichens, represent another source of this compound and its derivatives. researchgate.netnih.govmdpi.com Lichens themselves are a symbiotic association, typically between a fungus (mycobiont) and a photosynthetic partner like algae or cyanobacteria. mdpi.comppjonline.orglibretexts.org The complex microenvironment within the lichen thallus is thought to drive the production of diverse secondary metabolites by ELF. researchgate.netnih.gov

Studies have reported the isolation of this compound and several this compound derivatives, including phomalichenones, from endolichenic Phoma sp. researchgate.netnih.govmdpi.com Another endolichenic fungus, Cochliobolus kusanoi, isolated from lichen in the Arctic, has also been found to produce this compound derivatives. nih.govresearchgate.netacs.org

Table 2: Endolichenic Fungal Sources of this compound Derivatives

| Fungal Species | Lichen Host (if specified) | Compounds Produced | Reference |

| Phoma sp. | Lichen | This compound, Deoxythis compound, Phomalichenones A-B, and other derivatives | researchgate.netnih.govmdpi.com |

| Cochliobolus kusanoi | Lichen (Arctic) | This compound derivatives | nih.govresearchgate.netacs.org |

Deep-Sea Derived Fungi and Their Extreme Environmental Adaptations

The deep-sea environment, characterized by extreme conditions such as high pressure, low temperature, and darkness, is a rich source of novel microorganisms and bioactive compounds. Fungi isolated from deep-sea sediments and associated with marine organisms like corals have been shown to produce this compound derivatives. nih.govresearchgate.netrsc.orgfrontiersin.orgmdpi.comtandfonline.comfrontiersin.orgresearchgate.net

An Alternaria sp. fungus (MCCC 3A00467) isolated from Pacific Ocean sediment at a depth of 5295 meters has yielded new this compound derivatives, phomalichenones E-G, along with known analogues. researchgate.netfrontiersin.orgmdpi.comtandfonline.comfrontiersin.orgresearchgate.net Another deep-sea derived fungus, Parengyodontium album (SCSIO 40430), associated with the coral Montipora foliosa from the South China Sea, has been found to produce a series of phomalichenones. researchgate.netrsc.org Additionally, Trichobotrys effuse FS522, a deep-sea derived fungus, has also been reported to produce phomalones. nih.govresearchgate.net

These findings suggest that fungi in deep-sea environments have adapted to their harsh conditions by producing unique secondary metabolites, including this compound derivatives. frontiersin.orgfrontiersin.orgresearchgate.net

Table 3: Deep-Sea Derived Fungal Sources of this compound Derivatives

| Fungal Species | Source/Environment | Compounds Produced | Reference |

| Alternaria sp. MCCC 3A00467 | Pacific Ocean sediment (5295 m depth) | Phomalichenones E-G, and other this compound analogues | researchgate.netfrontiersin.orgmdpi.comtandfonline.comfrontiersin.orgresearchgate.net |

| Parengyodontium album SCSIO 40430 | Coral (Montipora foliosa) from the South China Sea | Phomalichenones H-M, and other chromanone/phomalone analogues | researchgate.netrsc.org |

| Trichobotrys effuse FS522 | Deep-sea derived fungus | Phomalones A-D, and other this compound analogues | nih.govresearchgate.net |

This compound Production Across Diverse Biospheres

The isolation of this compound and its derivatives from fungi inhabiting terrestrial, endolichenic, and deep-sea environments underscores the compound's presence across diverse biospheres. This widespread occurrence in phylogenetically distinct fungi from vastly different ecological niches suggests that the genetic pathways for this compound biosynthesis may be conserved or have evolved independently in response to similar ecological pressures or opportunities. The production of such metabolites likely plays a role in the fungi's interactions within their specific environments, whether it involves antagonism against competing organisms, symbiosis with hosts, or adaptation to extreme conditions. The study of this compound production in these varied settings provides insights into fungal ecology and the biosynthesis of natural products.

Biosynthetic Pathways and Mechanistic Elucidation of Phomalone

Precursor Incorporation and Polyketide Origin

Phomalone has been identified as an unusual hexaketide. cdnsciencepub.com Labeling studies have provided strong evidence that its carbon skeleton is derived from the condensation of two triketide chains. cdnsciencepub.com Polyketides, in general, are a diverse class of natural products synthesized through the iterative condensation of small carboxylic acid units, primarily acetate (B1210297) and malonate, via the polyketide synthase (PKS) pathway. wikipedia.orgsips.org.in This process is analogous to fatty acid biosynthesis but with varied reduction levels, leading to a wide array of structural complexity. wikipedia.orgresearchgate.net this compound's hexaketide nature places it within this broad category of compounds derived from acetate/malonate building blocks. researchgate.netnih.gov

Proposed Biosynthetic Cascades for this compound and its Core Skeleton

The biosynthesis of this compound is proposed to involve specific condensation and cyclization events. The core skeleton is thought to be assembled through the stepwise addition of acetate and malonate units, characteristic of polyketide synthesis. wikipedia.orgsips.org.in

Acetate and Malonate Unit Condensation

The polyketide pathway begins with an acetyl-CoA starter unit, followed by successive condensations with malonyl-CoA extender units. wikipedia.orgslideshare.net In the biosynthesis of polyketides like this compound, these units are incorporated into enzyme-bound thioesters, with malonyl-CoA providing the C2 chain extension units. sips.org.in The condensation involves a Claisen reaction, where the carboxyl group introduced into malonyl-CoA is lost via decarboxylation, facilitating the reaction. sips.org.in For this compound, the proposed pathway suggests the condensation of two triketide chains, implying multiple cycles of acetate and malonate incorporation. cdnsciencepub.com

Involvement of Cyclopropylcyclohexadienone Intermediates

Further elaboration of the condensed polyketide chain in this compound biosynthesis is proposed to occur via intermediates such as a cyclopropylcyclohexadienone. cdnsciencepub.com This suggests that after the initial polyketide chain assembly, specific enzymatic reactions lead to the formation of a cyclic structure containing both a cyclopropane (B1198618) ring and a cyclohexadienone moiety. This intermediate then undergoes further modifications, ultimately yielding this compound. cdnsciencepub.comcdnsciencepub.com This proposed step is similar to pathways suggested for related compounds like LL-D253α. cdnsciencepub.com

Enzymology and Genetic Determinants of this compound Biosynthesis

The biosynthesis of polyketides is catalyzed by polyketide synthases (PKSs), large multienzyme complexes or iterative enzymes that control the condensation and modification steps. researchgate.net While specific enzymes directly responsible for this compound biosynthesis have not been fully elucidated in all producing organisms, the involvement of PKSs is fundamental to its polyketide origin. iomcworld.com Studies on other fungal secondary metabolites have shown that biosynthetic genes are often clustered together in the genome, forming biosynthetic gene clusters (BGCs) that facilitate the coordinated expression of the required enzymes. bac-lac.gc.canih.gov Although a specific BGC for this compound has not been explicitly detailed in the provided search results, the general principle of PKS-mediated synthesis within potential BGCs is applicable to polyketide production in fungi. researchgate.netntu.edu.sgnih.govresearchgate.net

Methodological Approaches for Biosynthetic Pathway Investigation

Investigating the complex biosynthetic pathways of natural products like this compound relies on various experimental techniques.

Isotopic Labeling Studies (e.g., 13C-Labeling)

Isotopic labeling studies, particularly using 13C-labeled precursors, have been crucial in elucidating the biosynthetic origins of this compound. researchgate.netresearchgate.net By feeding microorganisms with substrates enriched with stable isotopes like 13C-labeled acetate, researchers can trace the incorporation of these labeled atoms into the final product. researchgate.netnih.govmdpi.comsilantes.comau.dk Analysis of the resulting labeling patterns in this compound, typically through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the determination of how the precursor units are assembled and rearranged during the biosynthetic process. researchgate.netresearchgate.net For example, 13C-labeling experiments have shown that this compound is derived from six acetate units. researchgate.net This technique provides direct evidence for the origin of carbon atoms in the molecule and supports proposed biosynthetic routes. researchgate.netchemicalsknowledgehub.com

Table 1: Summary of Key Biosynthetic Concepts for this compound

| Concept | Description | Evidence/Implication |

| Polyketide Origin | Derived from the condensation of small carboxylic acid units. | Classified as a hexaketide; supported by labeling studies. cdnsciencepub.com |

| Precursor Units | Primarily acetate and malonate. | 13C-labeling confirms derivation from acetate units. researchgate.net |

| Intermediate Structures | Involvement of cyclopropylcyclohexadienone intermediates. | Proposed step in the biosynthetic cascade. cdnsciencepub.comcdnsciencepub.com |

| Enzymatic Machinery | Polyketide synthases (PKSs) are the key enzymes. | Characteristic of polyketide biosynthesis. researchgate.netiomcworld.com |

| Genetic Organization | Genes likely organized in biosynthetic gene clusters (BGCs). | Common for fungal secondary metabolite biosynthesis. bac-lac.gc.canih.gov |

| Investigation Methods | Isotopic labeling (e.g., 13C) is a primary tool. | Used to trace precursor incorporation and assembly. researchgate.netresearchgate.net |

Table 2: Example of 13C-Labeling Data Interpretation (Illustrative)

| Carbon Position in this compound | Observed 13C Enrichment Pattern (Example) | Implication for Precursor Incorporation (Example) |

| C-X | High enrichment from [1-13C]acetate | Derived from the carboxyl carbon of acetate. |

| C-Y | High enrichment from [2-13C]acetate | Derived from the methyl carbon of acetate. |

| C-Z | Enrichment from both [1-13C]acetate and [2-13C]acetate in specific patterns | Indicates condensation and possible rearrangement. |

Genomic Mining for Biosynthetic Gene Clusters (BGCs)

Genomic mining has become a crucial approach for identifying the biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. frontiersin.orgjmicrobiol.or.krrevista-agroproductividad.org This involves utilizing bioinformatics tools and algorithms to scan sequenced microbial genomes for genes that are typically clustered together and encode the enzymes necessary for a specific biosynthetic pathway, such as polyketide synthases, tailoring enzymes, and regulatory elements. jmicrobiol.or.krrevista-agroproductividad.orgnih.gov

While specific details regarding the genomic mining efforts directly targeting the this compound BGC are not extensively detailed in the provided search results, the general principles of this approach are highly relevant. Genome sequencing of producing organisms, such as Phoma species or other fungi known to produce this compound derivatives, allows for the in silico identification of potential BGCs. mdpi.comjjh.cz Tools like antiSMASH are commonly used to predict and annotate these clusters based on the presence of characteristic genes, such as those encoding PKSs, which are expected to be involved in this compound biosynthesis given its polyketide nature. nih.govjmicrobiol.or.krrevista-agroproductividad.org

The presence of numerous "silent" or unexpressed BGCs in microbial genomes is a well-known phenomenon. bac-lac.gc.cajmicrobiol.or.kr Genomic mining helps to uncover this untapped potential for novel natural products. frontiersin.orgjmicrobiol.or.kr By analyzing the genetic architecture and comparing identified clusters to known BGCs in databases, researchers can prioritize candidates potentially responsible for this compound biosynthesis and predict the types of enzymes involved. jmicrobiol.or.krrevista-agroproductividad.orgnih.gov

Heterologous Expression Systems for Pathway Confirmation

Heterologous expression is a powerful technique used to validate the function of identified BGCs and to study the enzymatic steps within a biosynthetic pathway. nih.govmdpi.comnih.gov This involves cloning the candidate BGC into a suitable host organism that does not naturally produce the target compound and then expressing the genes to see if the host can produce the natural product or pathway intermediates. mdpi.comnih.govresearchgate.net

For this compound, once a putative BGC is identified through genomic mining, it can be introduced into a heterologous host, such as Aspergillus oryzae or Escherichia coli, which have been engineered for the expression of fungal BGCs. nih.govnih.govplos.org Successful production of this compound or its biosynthetic intermediates in the heterologous host provides strong evidence that the cloned BGC is indeed responsible for its biosynthesis. mdpi.comnih.gov

Heterologous expression systems also allow for the manipulation of the BGC, such as targeted gene deletions or modifications, to understand the role of specific enzymes in the pathway and to potentially generate novel this compound derivatives. jmicrobiol.or.krnih.govmdpi.com While specific studies detailing the heterologous expression of the this compound BGC were not prominently found, the methodology is a standard and essential step in confirming biosynthetic pathways identified through genomic mining. nih.govnih.govresearchgate.net Challenges in heterologous expression of fungal BGCs can include issues with gene expression levels, codon usage, and the requirement for specific post-translational modifications or host-specific factors. researchgate.net However, ongoing advancements in synthetic biology and host engineering are continuously improving the efficiency and applicability of this technique for studying complex biosynthetic pathways. nih.gov

Structural Diversity and Derivative Chemistry of Phomalone

Classification of Phomalone Analogues and Chemotaxonomic Relationships

This compound analogues are often classified based on their structural variations and the fungal species from which they are isolated. These compounds are frequently found in fungi belonging to genera such as Phoma, Alternaria, Parengyodontium, and Trichobotrys. researchgate.netrsc.orgresearchgate.netresearchgate.net The co-occurrence of this compound and structurally related compounds within specific fungal taxa supports the use of these metabolites in chemotaxonomy, a method of classification based on the chemical constituents of organisms. plantsjournal.comresearchgate.netnih.gov For instance, the isolation of new this compound derivatives, sometimes referred to as phomalichenones, from species like Alternaria sp. MCCC 3A00467 and Parengyodontium album sp. SCSIO 40430 highlights the production of this class of compounds by specific fungal lineages. rsc.orgresearchgate.netresearchgate.net

Chemical Transformations and Derivatization Strategies

While specific details on chemical transformations of this compound itself are not extensively documented in the provided sources beyond a general mention of some transformations being described in early studies researchgate.net, the concept of chemical derivatization is a fundamental technique in chemistry used to modify compounds for various purposes, such as analysis or altering properties. nih.govmdpi.comwikipedia.org Derivatization typically involves reacting a specific functional group of a compound to form a derivative with different chemical or physical characteristics. wikipedia.orgsigmaaldrich.com This can improve properties like solubility, volatility, or detection in analytical techniques like chromatography. mdpi.comsigmaaldrich.com Although not specifically detailed for this compound in the search results, potential derivatization strategies could target the hydroxyl groups, the ketone carbonyl, or the aromatic ring, depending on the desired outcome.

Synthetic and Semi-Synthetic Methodologies for this compound and its Derivatives

The synthesis of natural products like this compound and its analogues is an active area of research, allowing for the production of these compounds and the creation of novel derivatives.

While the complete total synthesis of this compound was not explicitly detailed in the search results, synthetic approaches to related natural products with complex scaffolds, such as phomactin A and phomopsene, have been reported, often involving intricate strategies for constructing polycyclic ring systems. youtube.comfigshare.comnih.gov A reported synthetic approach towards this compound mentioned a key stereospecific dehydration step and described the synthesis as having a modular nature, facilitating access to analogues. researchgate.net

The modular nature of the reported synthesis of this compound is highlighted as a feature that readily allows for the generation of analogues for biological evaluation. researchgate.net Modular synthesis involves the construction of molecules from simpler, interchangeable building blocks or modules. youtube.comthomann.dereasonstudios.com This approach is particularly valuable in natural product chemistry for creating libraries of related compounds with structural variations, which can then be screened for desired properties.

The biosynthesis of this compound has been investigated, with studies indicating its derivation from acetate (B1210297) units. researchgate.net Biomimetic synthesis aims to replicate proposed biological pathways in a laboratory setting to synthesize natural products. rsc.orgnih.govresearchgate.netrsc.org While the acetate-based biosynthesis of this compound is known, detailed biomimetic synthetic pathways specifically for this compound were not found in the provided search results. However, biomimetic strategies have been successfully applied to the synthesis of other complex natural products. rsc.orgnih.govresearchgate.netrsc.org

Biological Activities and Molecular Mechanisms of Phomalone and Its Derivatives

Antifungal Activity

Phomalone has demonstrated antifungal activity against certain fungal pathogens. uni.lunih.govsigmaaldrich.com This activity was notably observed in the context of its isolation from a fungus antagonistic to wood decay fungi. uni.lu

Spectrum of Antifungal Action Against Fungal Pathogens

This compound (compound 1 in one study) has shown activity against Phellinus tremulae, an aspen decay fungus. uni.lusigmaaldrich.com It also exhibited antagonistic activity against the blue stain fungus Ophiostoma crassivaginata in agar (B569324) culture and on aspen chips. sigmaaldrich.com While this compound and its deoxy derivative were tested for antifungal activity against Ph. tremulae, a new this compound derivative (compound 1 in another study) showed moderate inhibition and was less active than a known compound (compound 8, phomalichenone A). researchgate.net Some this compound derivatives have also been reported to exhibit antifungal properties. nih.gov

Proposed Antifungal Mechanisms at Cellular and Molecular Levels

Specific, detailed mechanisms of antifungal action for this compound itself are not extensively described in the available information. However, general mechanisms by which other antifungal compounds function include the disruption of the fungal plasma membrane, induction of mitochondrial dysfunction, and inhibition of cell wall formation, cell division, or protein synthesis. scispace.com Azole antifungals, for instance, target ergosterol (B1671047) synthesis, a key component of fungal cell membranes. researchgate.net While these provide potential avenues for investigation, the precise molecular targets and pathways modulated by this compound for its antifungal effects require further elucidation.

Antibacterial Activity

This compound and its derivatives have also shown antibacterial activities. nih.gov

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

General antimicrobial properties have been attributed to this compound. jppres.com While a broad spectrum of antibacterial activity for this compound against various Gram-positive and Gram-negative strains with detailed MIC data is not widely available in the examined literature, some this compound derivatives have shown activity against specific bacteria. Compounds 2, 3, 13, and 14 from one study on this compound derivatives isolated from a coral-associated fungus were found to be active against Mycobacterium tuberculosis H37Ra with MIC values ranging from 16 to 64 μg/mL. researchgate.netresearchgate.net

| Compound | Bacterial Strain | MIC (μg/mL) |

| Derivative 2 | Mycobacterium tuberculosis H37Ra | 16 |

| Derivative 3 | Mycobacterium tuberculosis H37Ra | 64 |

| Derivative 13 | Mycobacterium tuberculosis H37Ra | 64 |

| Derivative 14 | Mycobacterium tuberculosis H37Ra | 16 |

Note: The specific structures corresponding to Derivatives 2, 3, 13, and 14 are not explicitly named in the source snippet in the context of this table.

Elucidation of Antibacterial Action Mechanisms

The specific mechanisms by which this compound exerts antibacterial effects are not clearly defined in the available research. However, studies on other antibacterial compounds provide potential insights. Mechanisms against Gram-positive bacteria can involve damage to the cell membrane or inhibition of essential processes like the respiratory chain or ATP synthesis. nih.gov For Gram-negative bacteria, mechanisms can include targeting the outer membrane or inhibiting crucial enzymes such as DNA gyrase. nih.govwikipedia.org Further research is needed to determine the precise molecular mechanisms of this compound's antibacterial action.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated anti-inflammatory activity. jppres.comnih.govresearchgate.netnih.gov

Studies have shown that this compound (compound 1 in one study) can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.net Furthermore, this compound diminished the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net It also decreased the mRNA expression levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.net

Several this compound derivatives have also exhibited significant anti-inflammatory effects. Phomalichenones A (compound 8 in one study) and (E)-1-(2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl)but-2-en-1-one (compound 87 in another context) showed significant anti-inflammatory activity. nih.gov Additionally, compounds 4 and 6 from a study on derivatives isolated from Parengyodontium album showed significant anti-inflammatory activities in LPS-induced RAW 264.7 macrophages, with IC50 values of 13.90 µg/mL for compound 4 and 17.44 µg/mL for compound 6 in inhibiting NO production. researchgate.net Deoxythis compound has also shown predicted anti-inflammatory activity and acts as a predicted TNF expression inhibitor. jppres.comnanobioletters.com

While the inhibition of key inflammatory mediators like NO, iNOS, COX-2, TNF-α, IL-1β, and IL-6 has been observed, the precise molecular targets and signaling pathways through which this compound and its derivatives exert these anti-inflammatory effects warrant further investigation. researchgate.netresearchgate.netnih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production Inhibition)

This compound and certain this compound derivatives have shown the ability to modulate inflammatory mediators, notably by inhibiting the production of nitric oxide (NO). Studies on compounds isolated from deep-sea-derived fungi have demonstrated that some this compound derivatives can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.netresearchgate.net Specifically, one compound was found to diminish the protein expression levels of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production, and cyclooxygenase-2 (COX-2), another key enzyme in inflammatory pathways. researchgate.net The presence of a double bond on the side chain in certain this compound derivatives has been speculated to be essential for their inhibitory effect against NO production. nih.govmdpi.com

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Beyond the modulation of NO production, this compound derivatives have also been shown to influence the expression of pro-inflammatory cytokines. Research indicates that certain this compound derivatives can decrease the mRNA expression levels of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, in LPS-stimulated macrophages. researchgate.net This suggests a potential mechanism by which these compounds exert their anti-inflammatory effects, by downregulating the signaling molecules that contribute to the inflammatory response. TNF-α, IL-1β, and IL-6 are well-established mediators of inflammation, and their elevated levels are associated with various inflammatory diseases. nih.govfrontiersin.org

Identification of Underlying Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, the observed inhibition of iNOS, COX-2, and pro-inflammatory cytokine expression in LPS-stimulated macrophages points towards potential interactions with pathways involved in the innate immune response and inflammation. LPS is a known activator of Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades such as the NF-κB and MAPK pathways, leading to the induction of inflammatory mediators and cytokines. frontiersin.orgnih.govmdpi.com The ability of this compound derivatives to suppress these inflammatory markers suggests they may interfere with components of these crucial signaling pathways. Further research is needed to precisely identify the molecular targets and mechanisms by which this compound and its derivatives modulate these intricate signaling networks.

Cytotoxic and Antiproliferative Activity (In Vitro Research)

This compound and its derivatives have demonstrated cytotoxic and antiproliferative activities in in vitro studies against various cancer cell lines. researchgate.netnih.govnih.govscispace.com

Activity Profiles Against Various Cancer Cell Lines

Studies have evaluated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines, including human myeloma cancer U266, human liver cancer HepG2, and human lung cancer A549 cells. researchgate.netnih.gov Certain this compound derivatives have shown significant cytotoxic activity, with varying half-maximal inhibitory concentration (IC50) values depending on the specific derivative and cancer cell line. researchgate.netnih.gov For example, one derivative, compound 10, exhibited IC50 values of 13.26 μg/mL against U266 cells, 14.69 μg/mL against HepG2 cells, and 24.39 μg/mL against A549 cells. researchgate.netnih.gov Another derivative, phomalichenone F, showed cytotoxic activity against U266 cells with an IC50 value of 24.99 μg/mL. researchgate.netnih.gov The number and position of hydroxyl groups on the this compound structure have been suggested to influence its cytotoxic activity. researchgate.net

Here is a summary of in vitro cytotoxic activity against selected cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) | Source Organism |

| Compound 10 | U266 | 13.26 | Alternaria sp. MCCC 3A00467 researchgate.netnih.gov |

| Compound 10 | HepG2 | 14.69 | Alternaria sp. MCCC 3A00467 researchgate.netnih.gov |

| Compound 10 | A549 | 24.39 | Alternaria sp. MCCC 3A00467 researchgate.netnih.gov |

| Phomalichenone F | U266 | 24.99 | Alternaria sp. MCCC 3A00467 researchgate.netnih.gov |

Investigation of Cellular Processes (e.g., Apoptosis, Cell Cycle Perturbation)

Research into the mechanisms underlying the cytotoxic effects of this compound derivatives suggests their involvement in key cellular processes such as apoptosis and cell cycle perturbation. While specific detailed studies on this compound's direct impact on apoptosis and cell cycle are limited in the provided search results, related studies on other natural products and this compound derivatives from different sources highlight these as common mechanisms for antiproliferative agents. researchgate.netnih.govmdpi.complos.orgwaocp.orgnih.gov Induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. nih.gov Perturbation of the cell cycle, which regulates cell growth and division, can also inhibit cancer cell proliferation. nih.govmdpi.comnih.gov Further investigation is needed to elucidate how this compound and its derivatives specifically trigger apoptosis or induce cell cycle arrest in susceptible cancer cells.

Other Reported Biological Activities (e.g., Antialgal, Nematicidal, Enzyme Inhibition)

In addition to their anti-inflammatory and cytotoxic properties, this compound and its derivatives have exhibited other biological activities, including antialgal and nematicidal effects. researchgate.netengormix.compensoft.netnih.gov this compound has been identified as a metabolite with antialgal activity. researchgate.netengormix.com Certain this compound derivatives have also shown nematicidal activity, affecting the viability of nematodes. pensoft.netnih.gov For instance, some compounds isolated from fungal species have demonstrated moderate to weak nematicidal activity against Caenorhabditis elegans. pensoft.netnih.gov While the search results mention enzyme inhibitory properties in the context of natural products from related fungal genera like Alternaria and lichen-associated actinomycetes, specific details regarding this compound's direct enzyme inhibition activities are not extensively provided. tandfonline.comresearchgate.net However, the diverse biological activities observed for this compound and its derivatives underscore their potential as a source of lead compounds for various applications. researchgate.netengormix.comontosight.ai

Structure Activity Relationship Sar Studies of Phomalone Analogues

Identification of Structural Moieties Critical for Biological Efficacy

Studies on phomalone analogues have begun to shed light on the specific parts of the molecule that are important for its biological effects. These investigations often involve comparing the activities of naturally occurring or synthesized derivatives that vary slightly in their chemical structure.

Influence of Functional Groups on Activity

The presence and position of functional groups, particularly hydroxyl and methoxy (B1213986) groups, appear to play a significant role in the biological activities of this compound analogues. Research on this compound derivatives isolated from fungi has provided some initial insights into these relationships.

For instance, studies evaluating the cytotoxic activity of this compound derivatives against various human cancer cell lines have suggested that the number of hydroxyl groups can influence cytotoxicity. Compounds possessing three hydroxyl groups have shown inhibitory effects against certain cell lines, while derivatives lacking hydroxyl groups were found to be inactive. sigmaaldrich.comnih.gov

Furthermore, the position of a hydroxyl group can be crucial. In some this compound derivatives, a hydroxyl group at a specific position, such as C-20, has been suggested to play an important role in antitumor activity. sigmaaldrich.comnih.gov Conversely, the presence of a methylamino group at C-20 in certain analogues has been linked to a reduction in inhibitory effect. sigmaaldrich.comnih.gov

The impact of functional groups extends to other bioactivities as well. Investigations into the antioxidant activity of related phenolic compounds, including this compound, have indicated that increasing the number of phenolic hydroxyl groups correlates with enhanced antioxidant activity. jppres.com Conversely, the replacement of a phenolic hydroxyl group with a methoxy group can lead to a significant decrease in antioxidant activity. jppres.com

For anti-inflammatory activity, the presence of a double bond on the side chain of this compound derivatives has been speculated to be essential for their inhibitory effect on nitric oxide production. uni-goettingen.de

The following table summarizes some reported cytotoxic activities of this compound derivatives:

| Compound Name | Cell Line | IC50 (µg/mL) | Reference |

| Phomalichenone F | U266 | 24.99 | sigmaaldrich.comnih.gov |

| Compound 10 (Deoxythis compound) | U266 | 13.26 | sigmaaldrich.comnih.gov |

| Compound 10 (Deoxythis compound) | HepG2 | 14.69 | sigmaaldrich.comnih.gov |

| Compound 10 (Deoxythis compound) | A549 | 24.39 | sigmaaldrich.comnih.gov |

| Compound 6 (LL-D253a) | U266 | 33.16 | sigmaaldrich.comnih.gov |

| Compound 6 (LL-D253a) | HepG2 | 23.05 | sigmaaldrich.comnih.gov |

| Compound 6 (LL-D253a) | A549 | 21.23 | sigmaaldrich.comnih.gov |

| Phomalichenone A | U266 | 30.01 | sigmaaldrich.comnih.gov |

| Phomalichenone A | HepG2 | 20.45 | sigmaaldrich.comnih.gov |

Note: Compound numbering and names are based on the cited research findings. sigmaaldrich.comnih.govnih.gov

Significance of Stereochemistry in Biological Interactions

While the influence of functional groups on the activity of this compound analogues has been explored to some extent, detailed reported studies specifically focusing on the significance of stereochemistry in the biological interactions of these compounds are limited in the currently surveyed literature. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact how a compound interacts with biological targets, and further research in this area for this compound analogues would be valuable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate chemical structure with biological activity. These models can help predict the activity of new compounds and provide deeper insights into the structural requirements for optimal activity. While QSAR studies have been widely applied to various classes of natural products and synthetic compounds to understand their biological activities, detailed reported QSAR modeling specifically focused on a series of this compound analogues was not extensively found in the surveyed literature. nih.govnih.govnih.govwikipedia.org

Advanced Analytical Methodologies in Phomalone Research

Isolation and Purification Techniques for Phomalone and its Metabolites

The initial step in studying this compound involves its extraction and purification from its natural source, the fungus Phoma etheridgei. This process requires a combination of chromatographic techniques, often guided by the compound's biological activity.

Advanced chromatographic methods are indispensable for obtaining pure this compound from complex crude extracts. The process typically involves a multi-step approach to separate compounds based on their physicochemical properties such as polarity, size, and charge.

Initial separation of the crude metabolites is often achieved using flash chromatography over silica gel. cdnsciencepub.com This is followed by further purification using high-performance medium-pressure liquid chromatography (HPMPLC) with a reverse-phase (C-18) silica gel column. cdnsciencepub.com In modern natural product research, High-Performance Liquid Chromatography (HPLC) is a cornerstone for purification. johnshopkins.edu For flavonoids, which share structural similarities with this compound, HPLC analysis is typically performed in reverse-phase (RP) mode on C18-bonded silica columns. nih.gov The mobile phases commonly consist of acetonitrile and/or methanol mixed with water, often containing an acetate (B1210297) or formate buffer. nih.gov

Furthermore, the coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) has revolutionized the analysis of natural products. nih.gov This hyphenated technique combines the potent separation capabilities of LC with the high sensitivity and structural characterization power of MS. nih.gov LC-MS allows for the analysis of polar compounds without the need for derivatization, which is a significant advantage when dealing with complex mixtures of metabolites. nih.gov

Table 1: Chromatographic Techniques in this compound Isolation

| Technique | Stationary Phase | Purpose | Reference |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Initial separation of crude extract | cdnsciencepub.com |

| HPMPLC / HPLC | Reverse-Phase (C-18) Silica Gel | Final purification of this compound | cdnsciencepub.com |

| LC-MS | Various (e.g., C18) | Separation coupled with mass analysis for fractionation and identification | nih.gov |

Bioassay-guided fractionation is a pivotal strategy used to isolate biologically active natural products. plos.org This method involves a systematic process of separating a crude extract into various fractions and testing each fraction for a specific biological activity. plos.orgolemiss.edu The most active fractions are then selected for further separation, and this iterative process continues until a pure, active compound is isolated. plos.org

In the discovery of this compound, its antifungal activity against the aspen decay fungus Phellinus tremulae was the basis for the bioassay-guided separation. cdnsciencepub.comresearchgate.net The crude extracts from Phoma etheridgei cultures were separated, and the resulting fractions were tested for their ability to inhibit the growth of P. tremulae. This approach ensured that the purification efforts were focused solely on the compound responsible for the observed antagonism, ultimately leading to the isolation of this compound. cdnsciencepub.comresearchgate.net This strategy is highly effective and widely used in natural product drug discovery to isolate compounds with specific therapeutic activities, such as antimalarial or antimicrobial agents. olemiss.edunih.govmdpi.com

Spectroscopic Techniques for Comprehensive Structure Elucidation

Once a pure compound is isolated, a suite of spectroscopic techniques is employed to determine its chemical structure. Spectroscopy analyzes the interaction of matter with electromagnetic radiation, providing detailed information about atomic and molecular structure. jchps.comresearchgate.net For a novel compound like this compound, a combination of NMR, MS, and other spectroscopic methods is essential for unambiguous structure determination. researchgate.netjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural analysis. The ¹H NMR spectrum of this compound revealed key features, including a chelated phenolic hydroxyl proton, a single aromatic hydrogen, an aromatic methoxyl group, and signals corresponding to a 2-hydroxyethyl group and a propyl group. cdnsciencepub.com The ¹³C NMR spectrum confirmed the presence of a carbonyl group, several oxygenated and substituted aromatic carbons, and various aliphatic carbons, providing a complete count of the carbon atoms in the molecule. cdnsciencepub.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. nih.govnih.gov For this compound, specialized experiments like INAPT (Insensitive Nuclei Assigned by Polarization Transfer) also played a significant role in its structural determination. researchgate.net

Table 2: Selected ¹³C NMR Chemical Shift Data for this compound (in acetone-d₆)

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| Carbonyl (C=O) | 206.4 | cdnsciencepub.com |

| Oxygenated Aromatic | 165.9, 164.3, 162.7 | cdnsciencepub.com |

| Substituted Aromatic | 106.9, 105.5 | cdnsciencepub.com |

| Unsubstituted Aromatic | 92.1 | cdnsciencepub.com |

| Oxygenated Methylene (-CH₂-O) | 62.9 | cdnsciencepub.com |

| Methoxyl (-OCH₃) | 55.9 | cdnsciencepub.com |

| Methylene (C-2) | 46.3 | cdnsciencepub.com |

| Benzylic Methylene | 26.3 | cdnsciencepub.com |

| Methylene (C-3) | 16.9 | cdnsciencepub.com |

| C-methyl (-CH₃) | 14.2 | cdnsciencepub.com |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. jchps.com For this compound, high-resolution electron impact mass spectrometry (HREIMS) was used to establish its molecular formula as C₁₃H₁₈O₅. cdnsciencepub.com

Tandem mass spectrometry (MS/MS), often performed with HRMS instruments, provides structural information through controlled fragmentation of the molecule. The fragmentation pattern is like a fingerprint that can help to confirm the proposed structure. The analysis of this compound in negative ion mode shows a precursor ion [M-H]⁻ at an m/z of 253.1086. nih.gov Collision-induced dissociation of this ion generates specific fragment ions that correspond to the loss of different parts of the molecule, further corroborating its structure. nih.gov

Table 3: Experimental LC-MS/MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| MS Type | LC-ESI-QTOF | nih.gov |

| Precursor Ion Type | [M-H]⁻ | nih.gov |

| Precursor m/z | 253.1086 | nih.gov |

| Collision Energy | 20 V | nih.gov |

| Major Fragment Ions (m/z) | 235.0978, 220.0740, 208.0746, 205.0499 | nih.gov |

| Collision Energy | 40 V | nih.gov |

| Major Fragment Ions (m/z) | 205.0495, 163.0041, 150.0320, 122.0373 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound showed characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups, which was consistent with the structure determined by NMR and MS. cdnsciencepub.com

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique essential for determining the absolute configuration (stereochemistry) of chiral molecules. mdpi.com It measures the differential absorption of left and right circularly polarized light. For complex molecules, the experimental ECD spectrum is compared with theoretical spectra calculated for possible stereoisomers using quantum chemical methods. mdpi.comnih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov While detailed ECD data for this compound itself is not widely published, this technique was used in the structural elucidation of its derivatives. researchgate.net

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (-OH) | 3200 | cdnsciencepub.com |

| Carbonyl (C=O) | 1618 | cdnsciencepub.com |

| Carbonyl (C=O) in triacetylthis compound | 1699 | cdnsciencepub.com |

X-ray Crystallographic Analysis

Although this compound has been isolated as a crystalline solid with a reported melting point of 126-127°C, to date, a detailed single-crystal X-ray diffraction analysis for this compound has not been published in peer-reviewed literature. Consequently, specific data regarding its crystal system, space group, and unit cell dimensions are not available. The structural determination of this compound has instead relied on spectroscopic methods. researchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: The following table is a template representing the type of data that would be obtained from an X-ray crystallographic analysis. Currently, no experimental data is available for this compound.)

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

Metabolomics and Proteomics Approaches for this compound-Related Biochemical Studies

Metabolomics and proteomics are large-scale "omics" technologies that offer a comprehensive view of the molecular changes within an organism or cell in response to a specific stimulus, such as exposure to a bioactive compound like this compound. Metabolomics involves the study of the complete set of small-molecule metabolites, while proteomics focuses on the entire complement of proteins.

These approaches are instrumental in elucidating the mechanism of action of natural products by identifying the metabolic pathways and protein networks that are perturbed by the compound. Such studies can reveal biomarkers of efficacy or toxicity and provide insights into the broader biological effects of the molecule.

Currently, there are no specific metabolomics or proteomics studies published that investigate the biochemical effects of this compound. Research in this area would be highly beneficial to understand its antifungal activity and its interactions with target organisms at a systemic level.

Table 2: Potential Metabolomic and Proteomic Endpoints in this compound Research (Note: This table outlines potential areas of investigation for future metabolomics and proteomics studies on this compound. No experimental data is currently available.)

| Omics Approach | Potential Research Focus | Examples of Analytes/Pathways |

| Metabolomics | Elucidation of antifungal mechanism | Fungal ergosterol (B1671047) biosynthesis, cell wall integrity pathways, central carbon metabolism |

| Off-target effects in non-fungal systems | Perturbations in amino acid metabolism, lipid profiles, or nucleotide synthesis | |

| Proteomics | Identification of direct protein targets | Affinity-based protein profiling to identify this compound-binding proteins |

| Global protein expression changes in response to this compound | Up- or down-regulation of stress response proteins, metabolic enzymes, or structural proteins |

Ecological Roles and Environmental Impact of Phomalone

Contributions to Microbial Antagonism and Chemical Defense Mechanisms

A key ecological role of Phomalone is its contribution to microbial antagonism, particularly its antifungal properties. Research has shown that this compound exhibits activity against certain fungi, suggesting a role in the chemical defense strategies of the organisms that produce it sigmaaldrich.comfrontiersin.org.

One notable example is the isolation of this compound from Phoma etheridgei, a fungus found in black galls on aspen trees. This Phoma species is known to be antagonistic to Phellinus tremulae, a fungus that causes decay in aspen. This compound was identified as the compound responsible for this antagonistic activity in agar (B569324) culture and on aspen chips sigmaaldrich.comresearchgate.net. This indicates that this compound can function as a chemical weapon used by Phoma etheridgei to inhibit the growth of competing or pathogenic fungi in its environment frontiersin.orgresearchgate.net.

Studies on other fungal species, including endophytic fungi isolated from finger millet (Eleusine coracana), have also investigated antifungal compounds, with this compound being identified as a common metabolite in many fungal species with reported antifungal activities frontiersin.orgplos.org. This suggests that the production of this compound as an antifungal agent is not limited to a single fungal species or habitat but is a more widespread phenomenon in the fungal kingdom plos.org.

Beyond antifungal activity, this compound and its derivatives have also demonstrated other antimicrobial properties, including antibacterial and antialgal activities researchgate.netplos.orgresearchgate.net. This broader spectrum of activity suggests that this compound can contribute to a more general chemical defense mechanism, helping the producing organism compete with a wider range of microorganisms in its ecological niche plos.org.

Role in Inter-Species Interactions within Ecosystems

The production of this compound influences inter-species interactions primarily through its antimicrobial effects. By inhibiting the growth of competing fungi and bacteria, this compound can provide a competitive advantage to the producing organism frontiersin.orgplos.org. This is particularly relevant in environments where microbial communities are dense and resources are limited, leading to intense competition plos.org.

In the case of Phoma etheridgei and Phellinus tremulae, the production of this compound by the former directly impacts the latter, limiting its ability to cause decay in aspen trees sigmaaldrich.comresearchgate.net. This represents a direct antagonistic interaction mediated by this compound researchgate.net.

Furthermore, this compound derivatives have been isolated from deep-sea-derived fungi, which are known to produce novel secondary metabolites as an adaptation to extreme environments and for chemical defense mechanisms researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com. These metabolites can play a role in the complex interactions occurring in deep-sea ecosystems, potentially influencing the structure and dynamics of microbial communities in these unique niches frontiersin.orgfrontiersin.org.

The presence of this compound in endophytic fungi, which live within plant tissues, suggests a potential role in plant-microbe interactions frontiersin.orgplos.orgmdpi.com. Endophytic fungi can contribute to the host plant's defense against pathogens, and secondary metabolites like this compound are often implicated in this protective effect plos.orgmdpi.com. While direct evidence of this compound's role in plant defense through endophytes requires further investigation, its known antifungal activity supports this potential ecological function frontiersin.orgplos.org.

Implications of this compound Production in Diverse Niches

This compound has been identified in fungi isolated from various ecological niches, including black galls on aspen trees, deep-sea sediments, and as endophytes in plants like finger millet and mangrove species sigmaaldrich.comfrontiersin.orgresearchgate.netplos.orgfrontiersin.orgmdpi.commdpi.com. The production of this compound in such diverse habitats suggests its ecological importance across different environments plos.orgnih.gov.

In terrestrial environments, such as forests, this compound produced by fungi like Phoma etheridgei can influence wood decomposition processes and the health of trees by antagonizing wood-decay fungi sigmaaldrich.comresearchgate.net.

In marine environments, particularly the deep sea, the production of this compound derivatives by fungi highlights the role of secondary metabolites in the survival and interaction of microorganisms in extreme conditions researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com. These compounds may help these fungi compete for limited resources or defend against predation or infection in a highly competitive environment frontiersin.orgfrontiersin.orgpensoft.net.

The isolation of this compound from endophytic fungi in various plants suggests its potential involvement in the symbiotic relationships between these fungi and their hosts frontiersin.orgplos.orgmdpi.com. Endophytes can confer benefits to their host plants, including protection against pathogens, and secondary metabolites are often key to these interactions plos.orgresearchgate.net. The presence of this compound in endophytes from different plant species and environments implies a conserved ecological function in these associations plos.orgmdpi.com.

The diversity of niches where this compound-producing fungi are found underscores the compound's potential broad ecological relevance as a mediator of microbial interactions and a component of chemical defense systems plos.orgnih.gov. Further research is needed to fully elucidate the specific roles and environmental impacts of this compound in each of these distinct ecosystems.

Data Table: Antifungal Activity of this compound

| Producing Organism | Isolated From | Target Fungus | Observed Activity | Reference |

| Phoma etheridgei | Black galls on aspen trees | Phellinus tremulae | Antagonistic | sigmaaldrich.comresearchgate.net |

| Phoma etheridgei | Black galls on aspen trees | Ophiostoma crassivaginata | Antagonistic | sigmaaldrich.com |

| Trichoderma spp. | Finger millet endophyte | Colletotrichum truncatum | Inhibitory | plos.org |

| Trichoderma spp. | Finger millet endophyte | Lasiodiplodia theobromae | Inhibitory | plos.org |

| Trichoderma spp. | Finger millet endophyte | Macrophomina phaseolina | Inhibitory | plos.org |

| Trichoderma spp. | Finger millet endophyte | Sclerotium delphinii | Inhibitory | plos.org |

| Alternaria sp. MCCC 3A00467 | Deep-sea sediment | Not specified | Cytotoxic (derivatives) | researchgate.netfrontiersin.orgmdpi.com |

| Cochliobolus kusanoi | Lichen (Ny-Alesund Arctic) | Not specified | Anti-microbial (derivatives) | researchgate.netjjh.cz |

Conclusion and Future Directions in Phomalone Research

Synthesis of Current Academic Understanding of Phomalone

Current academic understanding positions this compound as a promising natural product with a diverse spectrum of biological activities. Initially identified as an antifungal metabolite from Phoma etheridgei, a fungus antagonistic to the aspen decay fungus Phellinus tremulae, this compound has since been isolated from other sources, including endolichenic fungi and deep-sea-derived fungi researchgate.netcdnsciencepub.commdpi.comjjh.cz. Its structure, a hexaketide derived from acetate (B1210297) units, has been elucidated using spectroscopic methods like NMR and mass spectrometry researchgate.netcdnsciencepub.com.

Research has highlighted this compound's antifungal activity, notably against Phellinus tremulae researchgate.netcdnsciencepub.com. Beyond antifungal properties, studies have indicated its potential in other areas, including anti-inflammatory, antibacterial, and antioxidant activities ontosight.aiengormix.complos.orgplos.org. Some this compound derivatives have also shown cytotoxic effects against various cancer cell lines researchgate.netmdpi.com. The presence of this compound in endophytes suggests a potential ecological role in the host organism, possibly contributing to defense mechanisms tandfonline.comnih.gov.

The isolation of this compound derivatives with varied biological profiles from different fungal sources underscores the structural diversity possible within this class of compounds and their potential as lead structures for drug discovery researchgate.netmdpi.commdpi.commdpi.com.

Identification of Knowledge Gaps and Emerging Research Hypotheses

Despite the progress in identifying this compound and its activities, several knowledge gaps remain. The precise mechanisms of action for many of its observed biological effects (antifungal, antibacterial, anti-inflammatory, antioxidant, and cytotoxic) are not yet fully elucidated. While some studies report on the activities, detailed molecular targets and pathways are often not clearly defined. ontosight.aimdpi.com

Another significant gap lies in understanding the biosynthesis of this compound and its diverse derivatives across different fungal species. Although it is known to be a hexaketide derived from acetate units, the specific enzymatic machinery and regulatory pathways involved in its production by various fungi, particularly endophytes, require further investigation cdnsciencepub.com. This understanding could potentially enable controlled production and structural modification.

Furthermore, the ecological role of this compound in the symbiotic relationships between producing fungi and their host organisms (plants and lichens) is not fully understood. While its presence in endophytes suggests a defensive function, the extent and mechanisms of this contribution need more in-depth study tandfonline.comnih.gov.

Emerging research hypotheses center on the potential of this compound and its derivatives as scaffolds for developing new therapeutic agents. Given their diverse bioactivities, it is hypothesized that structural modifications could lead to compounds with enhanced potency, selectivity, and desirable pharmacological properties. The exploration of novel fungal sources, especially from underexplored environments like deep-sea or specific ecological niches, is hypothesized to yield new this compound derivatives with unique structures and activities mdpi.commdpi.comfrontiersin.org.

Another hypothesis is that understanding the genetic and enzymatic basis of this compound biosynthesis could facilitate metabolic engineering approaches to improve yields or create novel analogs through synthetic biology cdnsciencepub.com.

Strategic Opportunities for Future Scholarly Investigations

Future scholarly investigations into this compound offer several strategic opportunities. A key area is the comprehensive elucidation of the molecular mechanisms underlying its biological activities. This would involve detailed biochemical and cell-based assays to identify specific protein targets and signaling pathways modulated by this compound and its derivatives. Such studies could provide a rational basis for the development of this compound-based therapeutics.

Exploring the structural activity relationships (SAR) of this compound derivatives presents a significant opportunity for medicinal chemistry. Synthesizing or isolating a wider range of analogs and systematically evaluating their biological activities could reveal which structural features are crucial for specific effects, guiding the design of more potent and selective compounds.

Investigating the biosynthesis of this compound in various producing organisms using advanced genomic and proteomic techniques could open avenues for biotechnological production. Identifying the genes and enzymes involved could allow for heterologous expression in easily culturable hosts, ensuring a sustainable supply of this compound and its analogs for research and potential development. Metabolic engineering could then be employed to optimize production or generate novel structures.

Further ecological studies focusing on the interaction between this compound-producing endophytes and their hosts are also warranted. Understanding the role of this compound in these symbioses could reveal novel ecological principles and potentially lead to applications in agriculture or forestry, such as enhancing plant defense against pathogens tandfonline.comnih.gov.

Finally, expanding the search for this compound and its derivatives in diverse and underexplored microbial environments, including other endophytic fungi, marine microorganisms, and soil bacteria, could uncover novel structural variants with potentially superior biological profiles mdpi.commdpi.comfrontiersin.org. Utilizing advanced screening techniques and metabolomics approaches will be crucial in these exploratory efforts nih.govppjonline.orgppjonline.org.

Q & A

Q. What are the established protocols for synthesizing Phomalone, and how can yield optimization be systematically approached?

this compound synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensations or enzymatic catalysis. To optimize yields:

- Use fractional distillation or column chromatography for purification .

- Monitor reaction kinetics under controlled temperatures (e.g., 25–60°C) and pH conditions.

- Employ Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm functional groups (e.g., ketone moieties) .

- Mass Spectrometry (MS): Compare observed molecular ion peaks with theoretical m/z values (±0.001 Da tolerance).

- Infrared (IR) Spectroscopy: Validate carbonyl stretching frequencies (1650–1750 cm) .

Q. How should preliminary bioactivity assays for this compound be designed to ensure reproducibility?

- Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity).

- Include positive controls (e.g., doxorubicin) and triplicate samples to account for biological variability.

- Report IC values with 95% confidence intervals .

Advanced Research Questions

Q. What methodologies address contradictions in this compound’s reported stability under varying environmental conditions?

- Controlled Replication: Conduct stability tests across pH gradients (2–12) and temperatures (4–40°C) using HPLC to quantify degradation products .

- Statistical Reconciliation: Apply multivariate analysis (ANOVA) to identify confounding variables (e.g., light exposure, solvent polarity) .

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends (e.g., half-life discrepancies: 8.9 vs. 12.3 hours in acidic conditions) .

Q. How can researchers design longitudinal studies to evaluate this compound’s chronic toxicity without ethical violations?

- Ethical Frameworks: Adhere to PICOT criteria (Population, Intervention, Comparison, Outcome, Time) for defining study scope .

- Animal Models: Use OECD guidelines for dose escalation in rodent models, with histopathological assessments at 3-, 6-, and 12-month intervals .

- Data Transparency: Publish raw toxicity metrics (e.g., ALT/AST levels, organ weights) in open-access repositories .

Q. What advanced computational models are suitable for predicting this compound’s pharmacokinetic properties?

- Molecular Dynamics (MD): Simulate binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) .

- Quantitative Structure-Activity Relationship (QSAR): Train models on datasets with ≥50 analogs to predict bioavailability and clearance rates .

- Machine Learning: Use random forest algorithms to classify toxicity risks based on structural descriptors (e.g., LogP, polar surface area) .

Q. How should conflicting bioactivity data from high-throughput screening (HTS) vs. cell-based assays be resolved?

- Methodological Audit: Compare assay conditions (e.g., HTS vs. 3D spheroid models) and normalize data using Z-score transformations .

- Dose-Response Validation: Re-test hit compounds in orthogonal assays (e.g., ATP viability vs. caspase-3 activation) .

- Error Propagation Analysis: Quantify instrument variability (e.g., plate reader calibration drift) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.